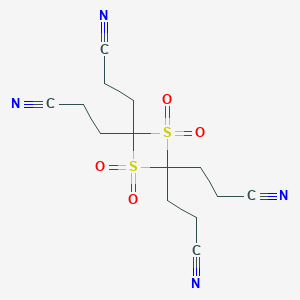
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as DIOT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves its ability to bind to DNA and induce oxidative stress, leading to apoptosis in cancer cells. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit cancer cell proliferation and migration. In addition, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one also has fluorescent properties, allowing for easy imaging and tracking in cells. However, one limitation of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one-based nanoparticles for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one and its potential applications in cancer treatment. Finally, research into the synthesis of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one analogs may lead to the development of more effective compounds for scientific research.
Synthesemethoden
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2-thienylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-diethoxy-5-iodobenzaldehyde. The final step involves the reaction of the resulting product with urea to form 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various scientific research areas, including cancer treatment, imaging, and drug delivery. Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been used as a fluorescent probe for imaging purposes, as it emits a strong green fluorescence when excited with UV light. Additionally, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been incorporated into nanoparticles for drug delivery, allowing for targeted and controlled release of drugs.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO4S/c1-3-22-14-10-11(8-12(19)16(14)23-4-2)9-13-18(21)24-17(20-13)15-6-5-7-25-15/h5-10H,3-4H2,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRQHJQPWEBEY-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)
![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
